N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide
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Overview
Description
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide is a complex organic compound that features a benzodioxole moiety and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide, followed by the reaction with 2-bromobenzoyl chloride. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions and monitoring the progress of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to an amine.
Substitution: The bromine atom in the 2-bromobenzamide group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic amino acids in the active site of enzymes, while the hydrazinecarbonyl group can form hydrogen bonds with key residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide
- N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-methoxybenzamide
Uniqueness
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide is unique due to the presence of the benzodioxole moiety, which imparts specific electronic properties and potential biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H14BrN3O4 |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-bromobenzamide |
InChI |
InChI=1S/C17H14BrN3O4/c18-13-4-2-1-3-12(13)17(23)19-9-16(22)21-20-8-11-5-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+ |
InChI Key |
AFUZDKWDTPYAMR-DNTJNYDQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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